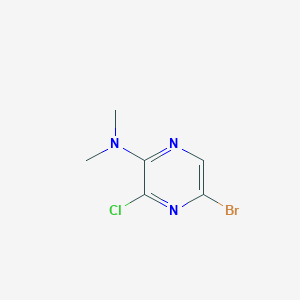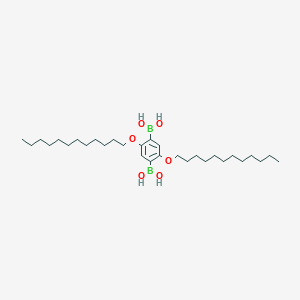
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid: is an organic compound that features two boronic acid groups attached to a phenylene ring substituted with two dodecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with dodecyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(dodecyloxy)-1,4-phenylene.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate. This results in the formation of this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Substitution: Substituted phenylene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Bioconjugation: The boronic acid groups can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Delivery: The compound’s ability to form reversible bonds with sugars and other biomolecules makes it a potential candidate for targeted drug delivery systems.
Industry:
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of reversible covalent bonds with diols and other nucleophiles, facilitating processes such as bioconjugation and catalysis. The molecular pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.
Comparación Con Compuestos Similares
(2,5-Dimethoxy-1,4-phenylene)diboronic acid: Similar structure but with methoxy groups instead of dodecyloxy groups.
(2,5-Diethoxy-1,4-phenylene)diboronic acid: Similar structure but with ethoxy groups instead of dodecyloxy groups.
Uniqueness:
Hydrophobicity: The presence of long dodecyloxy chains imparts significant hydrophobicity to the compound, affecting its solubility and interactions with other molecules.
Applications: The unique combination of boronic acid groups and long alkyl chains makes it particularly suitable for applications in organic electronics and materials science.
Propiedades
Número CAS |
211692-94-3 |
|---|---|
Fórmula molecular |
C30H56B2O6 |
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
(4-borono-2,5-didodecoxyphenyl)boronic acid |
InChI |
InChI=1S/C30H56B2O6/c1-3-5-7-9-11-13-15-17-19-21-23-37-29-25-28(32(35)36)30(26-27(29)31(33)34)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |
Clave InChI |
CPPUVZOCMPJFPZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1OCCCCCCCCCCCC)B(O)O)OCCCCCCCCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

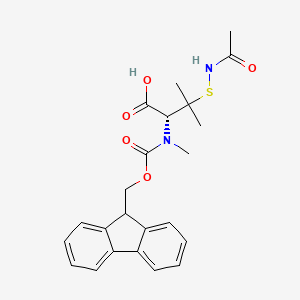
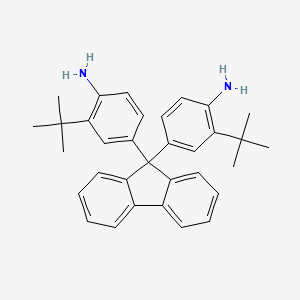
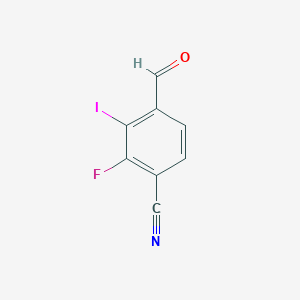
![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)

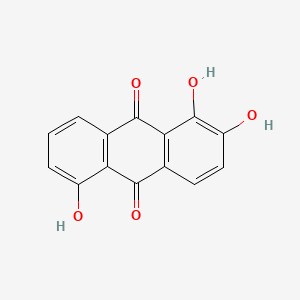
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
